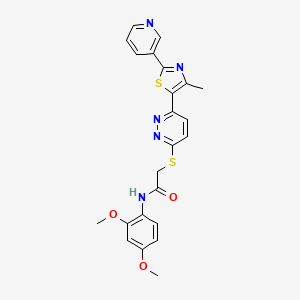

N-(2,4-dimethoxyphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-[6-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O3S2/c1-14-22(33-23(25-14)15-5-4-10-24-12-15)18-8-9-21(28-27-18)32-13-20(29)26-17-7-6-16(30-2)11-19(17)31-3/h4-12H,13H2,1-3H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBMTXFGZVMARW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CN=CC=C2)C3=NN=C(C=C3)SCC(=O)NC4=C(C=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dimethoxyphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, efficacy against various cell lines, and pharmacological properties.

Chemical Structure and Properties

The compound's structure features a complex arrangement that includes a dimethoxyphenyl group, a thiazole derivative, and a pyridazinyl moiety. This unique structure is hypothesized to contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound across various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF7 | 5.0 | Induction of apoptosis | |

| A549 | 12.0 | Inhibition of cell proliferation | |

| HepG2 | 8.5 | Cell cycle arrest at G1 phase | |

| NCI-H460 | 4.0 | Inhibition of angiogenesis |

The compound demonstrated significant cytotoxicity against these cell lines with IC50 values indicating effective potency. The mechanisms include apoptosis induction and inhibition of cell proliferation, suggesting its potential as an anticancer agent.

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer progression:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It has been observed to induce G1 phase arrest, preventing cancer cells from proliferating.

- Inhibition of Angiogenesis : By blocking the formation of new blood vessels, the compound restricts tumor growth and metastasis.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound:

- Absorption : Preliminary data suggest good oral bioavailability.

- Metabolism : The compound is metabolized by cytochrome P450 enzymes, which can lead to drug interactions.

- Toxicity : In vitro toxicity assessments indicate a favorable safety profile at therapeutic doses.

Case Studies

Several case studies have explored the efficacy and safety of this compound in preclinical models:

- Study on MCF7 Cells : This study demonstrated significant reduction in cell viability upon treatment with the compound, along with increased markers for apoptosis (e.g., cleaved caspase 3).

- In Vivo Studies : Animal models treated with the compound showed reduced tumor size and weight compared to control groups, indicating its potential for further development as an anticancer therapeutic.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical properties:

- Molecular Formula : C23H21N5O3S2

- Molecular Weight : 479.6 g/mol

- CAS Number : 954590-00-2

The structure includes a thiazole and pyridazine moiety, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit promising anticancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines, showing significant cytotoxic effects. In particular, the compound has been evaluated for its effectiveness against:

- MCF7 (breast cancer)

- A549 (lung cancer)

In vitro assays indicated that certain derivatives possess IC50 values in the micromolar range, suggesting a potent ability to inhibit cancer cell proliferation .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Research on related thiazole and pyridazine derivatives has shown that they can inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process. The inhibition of these enzymes may lead to reduced inflammation and pain in various conditions, including arthritis and cardiovascular diseases .

Study on Anticancer Effects

A study published in a peer-reviewed journal assessed the anticancer efficacy of structurally related compounds in vitro. The results indicated that compounds with similar thiazole and pyridazine groups showed IC50 values ranging from 10 to 30 µM against various cancer cell lines, highlighting their potential as lead compounds for further development .

Evaluation of Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of thiazole derivatives demonstrated that these compounds significantly reduced edema in animal models when administered at specific dosages, comparable to established anti-inflammatory drugs .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Variations on the Aromatic Ring

- N-(4-Bromophenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide (): The 4-bromophenyl substituent replaces the 2,4-dimethoxyphenyl group.

- Compounds 5k–5n ():

These feature piperazine-linked pyridine/benzyl groups. For example, 5k (methoxybenzylpiperazine) has a molecular formula C₃₀H₃₀N₆O₂S, yield 78%, and melting point 92–94°C. The absence of a pyridazine ring in these analogs highlights the target compound’s unique heterocyclic framework .

Heterocyclic Core Modifications

- VU0453660 (7) and VU0453661 (8) ():

These contain naphthalene or pyridine cores instead of pyridazine. Compound 7 (m/z 363.1) exhibits a bromonaphthyl-thiazole system, while compound 8 (m/z 279.2) uses a simpler pyridine-acetamide scaffold. The pyridazine in the target compound may offer distinct π-π stacking or hydrogen-bonding capabilities . - Compound P6 ():

A pesticidal analog with a trifluoropropylthio group and propargyl linkage. The trifluoromethyl group enhances metabolic resistance, contrasting with the target’s methoxy-driven solubility .

Functional Group Impact on Physicochemical Properties

Research Findings and Structure-Activity Relationships (SAR)

- Heterocyclic Influence : Pyridazine’s nitrogen-rich structure may confer stronger binding to metal ions or polar residues in biological targets compared to pyridine or naphthalene systems .

- Thioether Linkage : The sulfur atom in the thioether group increases metabolic stability relative to oxygen ethers, as seen in pesticidal compounds (–7) .

Q & A

Q. What are the optimal synthetic routes for preparing N-(2,4-dimethoxyphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide?

Answer : The synthesis involves multi-step reactions:

- Step 1 : Construct the pyridazine-thioacetamide backbone via nucleophilic substitution. For example, react 6-chloropyridazine derivatives with thiol-containing intermediates (e.g., mercaptoacetamide) under basic conditions (e.g., K₂CO₃ in acetone) to form the thioether linkage .

- Step 2 : Introduce the thiazole-pyridinyl moiety. Use Suzuki-Miyaura coupling to attach the 4-methyl-2-(pyridin-3-yl)thiazole group to the pyridazine ring, ensuring regioselectivity by optimizing palladium catalysts (e.g., Pd(PPh₃)₄) and reaction temperatures .

- Step 3 : Functionalize the acetamide group. Condense the intermediate with 2,4-dimethoxyaniline using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

Key Considerations : Monitor reaction progress via TLC or LC-MS. Purify intermediates via column chromatography (silica gel, gradient elution).

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

Answer :

- 1H/13C NMR : Assign peaks to confirm the thioether linkage (δ ~3.5–4.0 ppm for SCH₂), aromatic protons (e.g., pyridazine at δ ~8.0–9.0 ppm), and methoxy groups (δ ~3.8 ppm) .

- HRMS : Validate molecular weight (e.g., [M+H]+ ion) with <2 ppm error.

- X-ray Crystallography : Resolve stereochemistry and confirm solid-state packing, if single crystals are obtained via slow evaporation in ethanol/water .

- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient).

Q. How should this compound be stored to ensure stability during experimental workflows?

Answer :

- Storage : Aliquot in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation of the thioether group and hydrolysis of the acetamide .

- Handling : Use anhydrous solvents (e.g., DMSO) for stock solutions. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How does the reactivity of the thioether group influence derivatization or degradation pathways?

Answer :

- Nucleophilic Substitution : The sulfur atom in the thioether can undergo oxidation to sulfoxide/sulfone derivatives under strong oxidizing conditions (e.g., mCPBA), altering electronic properties .

- Radical Reactions : In photochemical studies, the C–S bond may cleave under UV light, requiring stabilization with radical scavengers (e.g., BHT) .

Methodological Note : Monitor reactivity via FT-IR (S=O stretches at ~1050 cm⁻¹) or LC-MS to detect degradation products.

Q. What strategies are recommended for evaluating this compound’s biological activity in vitro?

Answer :

- Target Identification : Use computational docking (e.g., AutoDock Vina) to screen against kinase or protease targets, leveraging the pyridinyl-thiazole motif’s affinity for ATP-binding pockets .

- Cellular Assays : Test cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations. Include controls for solvent effects (DMSO ≤0.1%) .

- Enzyme Inhibition : Measure IC₅₀ values via fluorescence-based assays (e.g., trypsin-like proteases) using fluorogenic substrates .

Q. How can computational methods optimize reaction conditions for scaling up synthesis?

Answer :

- Reaction Path Prediction : Apply density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., Pd-catalyzed coupling) .

- Machine Learning : Train models on reaction databases to predict optimal solvents, temperatures, and catalysts. For example, prioritize DMF over THF for polar intermediates .

- DoE (Design of Experiments) : Use factorial designs to test variables (e.g., equivalents of reagents, reaction time) and minimize side products .

Q. What structural modifications could enhance this compound’s pharmacokinetic properties?

Answer :

- Lipophilicity : Introduce electron-withdrawing groups (e.g., CF₃) on the phenyl ring to improve metabolic stability and membrane permeability .

- Solubility : Replace the methoxy groups with polar substituents (e.g., –SO₃H) or formulate as a hydrochloride salt .

- SAR Studies : Synthesize analogs with varied thiazole substituents (e.g., methyl vs. ethyl) and compare bioactivity via dose-response curves .

Q. Contradiction Resolution :

- Synthesis Conditions : uses K₂CO₃ in acetone, while suggests Pd-based catalysts in DMF. To resolve discrepancies, run parallel small-scale reactions and compare yields/purity .

- Stability Data : If conflicting storage recommendations arise (e.g., –20°C vs. 4°C), conduct accelerated degradation studies (40°C/75% RH for 1 week) to determine optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.